4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline
Description
The compound 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline (hereafter referred to as Compound A) is a hybrid heterocyclic molecule combining a quinoline core with a 1,2,4-oxadiazole ring and a piperazine moiety. Key physicochemical properties include:
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-4-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N5O3/c1-35-22-11-7-20(8-12-22)28-31-29(37-32-28)25-19-27(30-26-6-4-3-5-24(25)26)34-17-15-33(16-18-34)21-9-13-23(36-2)14-10-21/h3-14,19H,15-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJKHAJBQFVPNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NC4=CC=CC=C43)N5CCN(CC5)C6=CC=C(C=C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Formation of the Piperazine Derivative: The piperazine derivative can be synthesized by reacting piperazine with 4-methoxybenzyl chloride under basic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common nucleophiles include amines and thiols, often under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with oxadiazole and quinoline moieties exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cell proliferation in various cancer cell lines. For instance, studies have shown that derivatives of quinoline can target the epidermal growth factor receptor (EGFR), a key player in cancer cell growth and survival .
Antimicrobial Properties
The unique structure of this compound suggests potential antimicrobial activity. The oxadiazole ring is known to enhance the binding affinity to microbial targets, making it a candidate for developing new antimicrobial agents. In vitro studies have demonstrated that similar compounds can inhibit bacterial DNA gyrase, which is essential for bacterial replication .
Neurological Applications
Given the presence of the piperazine moiety, there is potential for this compound to exhibit neuropharmacological effects. Piperazine derivatives are often explored for their anxiolytic and antidepressant properties. The interaction with serotonin receptors could be a mechanism through which this compound exerts its effects .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline is not fully understood, but it is believed to interact with specific molecular targets in the body:
Molecular Targets: Potential targets include neurotransmitter receptors and enzymes involved in metabolic pathways.
Pathways Involved: The compound may modulate signaling pathways related to neurotransmission and cellular metabolism.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Piperazine Ring
Compound L759-0224 ()
- Structure: 2-[4-(2-chlorophenyl)piperazin-1-yl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinoline.
- Key differences :
Compound S333-0806 ()
- Structure : 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one.
- Key differences :
- Oxadiazole substituent: 4-fluorophenyl vs. 4-methoxyphenyl in Compound A.
- Molecular weight : 461.5 g/mol (vs. ~529 g/mol for Compound A).
- Fluorine’s electronegativity may enhance binding to hydrophobic pockets in target proteins, but the shorter chain and ketone group reduce steric bulk compared to Compound A .
Core Scaffold Modifications
8-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline Monohydrate ()
- Structure: Oxadiazole-linked quinoline without a piperazine group.
- Lower molecular weight (387.4 g/mol) and logP (~3.5) suggest improved solubility but reduced membrane permeability compared to Compound A .
3-(4-Fluorophenyl)-5-(4-methoxyphenyl)-1H-pyrazolo[1,5-a]pyrimidin-4(1H)-one ()
- Structure: Pyrazolo-pyrimidinone core with fluorophenyl and methoxyphenyl groups.
- Molecular weight (349.3 g/mol) and polar surface area (~70 Ų) favor solubility over Compound A, but reduced lipophilicity may limit CNS penetration .
Functional Group Additions
4-(3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl)Butanoic Acid ()
- Structure: Oxadiazole with a butanoic acid tail.
- Key differences: Carboxylic acid group introduces high polarity (logP ~2.5), making it unsuitable for blood-brain barrier penetration. Lack of quinoline and piperazine eliminates DNA intercalation and receptor-binding motifs present in Compound A .
Compound 7a ()
- Structure: Quinolone-triazole-piperazine hybrid with fluoro and cyclopropyl groups.
- Fluoro and cyclopropyl substituents improve metabolic stability but increase molecular weight (~650 g/mol), reducing bioavailability compared to Compound A .
Research Findings and Pharmacological Implications
Physicochemical and Pharmacokinetic Trends
| Compound | Molecular Weight (g/mol) | logP | Polar Surface Area (Ų) | Key Features |
|---|---|---|---|---|
| Compound A | ~529 | >7 | ~53 | High lipophilicity, dual methoxy groups |
| L759-0224 | 497.98 | 7.44 | 53.39 | Chlorophenyl piperazine, moderate solubility |
| S333-0806 | 461.5 | ~6.5 | ~60 | Fluorophenyl oxadiazole, ketone linker |
| 8-[(3-PhO)methoxy]quinoline | 387.4 | ~3.5 | ~70 | Soluble, lacks piperazine |
- Lipophilicity : Compound A and L759-0224 exhibit high logP values (>7), favoring membrane permeability but risking solubility challenges.
- Polarity : Compounds with carboxylic acids () or triazoles () show higher polarity, suitable for hydrophilic targets.
Biological Activity
The compound 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline is a novel chemical entity that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes an oxadiazole ring and a quinoline core, with methoxy and piperazine substituents. The molecular formula is , and it possesses unique properties that contribute to its biological activities.
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. A study highlighted the cytotoxic effects of similar oxadiazole compounds against various cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon cancer), and H9c2 (heart myoblast) cells. The IC50 values for these compounds often ranged around for specific cell lines, demonstrating potent antiproliferative effects .
The biological activity of this compound can be attributed to its interaction with several molecular targets:
- Enzyme Inhibition : It has shown inhibitory effects on enzymes such as Carbonic Anhydrase (CA) and Histone Deacetylases (HDAC), which are crucial in cancer progression and inflammation.
- Receptor Modulation : The compound may act as a modulator of dopamine receptors, particularly D3 receptors, which are implicated in neuropsychiatric disorders .
Study 1: Antitumor Activity
In a comparative study of various oxadiazole derivatives, one derivative demonstrated an IC50 value of against renal cancer cells, highlighting the potential of these compounds in targeted cancer therapies. This study underscores the importance of structural modifications in enhancing biological activity .
Study 2: Neuropharmacological Effects
Another investigation into the neuropharmacological properties of oxadiazole derivatives revealed their ability to penetrate the blood-brain barrier (BBB) effectively. This property is crucial for developing treatments for neurological disorders such as schizophrenia and depression .
Data Table: Biological Activity Overview
| Activity Type | Target Cell Lines | IC50 Values (µM) | Mechanism |
|---|---|---|---|
| Anticancer | HeLa | 2.76 | Cytotoxicity via apoptosis |
| CaCo-2 | 9.27 | Inhibition of cell proliferation | |
| H9c2 | 1.143 | Induction of apoptosis | |
| Neuropharmacological | D3 Receptors | N/A | Modulation of neurotransmitter systems |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
